Copper-Specific Coordination vs. Aminosilane Adhesion
Imidazole-silane compounds form coordination bonds with copper metal through the imidazole nitrogen lone pair, a mechanism unavailable to amine-functionalized silanes such as APTES. In copper-clad laminate peel-strength evaluations, imidazole-silane treated copper foils achieved peel strengths of 1.2–1.5 kg/cm after lamination to epoxy-impregnated glass substrates, compared to 0.7–0.9 kg/cm for APTES-treated foils under identical curing and thermal aging conditions (170 °C, 60 min pressing) [1]. The coordination bonding also imparts superior retention of adhesion after exposure to 200 °C for 30 min, where imidazole-silane maintained >85% of initial peel strength versus <60% for APTES [1].
| Evidence Dimension | Peel strength (kg/cm) of copper foil to epoxy/glass laminate |
|---|---|
| Target Compound Data | 1.2–1.5 kg/cm (initial); >85% retention after 200 °C/30 min |
| Comparator Or Baseline | APTES-treated: 0.7–0.9 kg/cm (initial); <60% retention after 200 °C/30 min |
| Quantified Difference | ~40–70% higher initial peel strength; >25 percentage-point advantage in thermal retention |
| Conditions | Copper foil (18 μm) laminated to FR-4 epoxy/glass prepreg; 170 °C, 60 min press; thermal aging at 200 °C for 30 min in air |
Why This Matters
For printed circuit board (PCB) procurement, higher initial adhesion and thermal stability directly reduce delamination failures during soldering and extended device operation.
- [1] Tsuchida, K.; Kumagai, M.; Ogino, Y. Imidazole-silane compounds and metal surface finishing agent containing the same. US Patent 5,258,522, 1993. View Source
